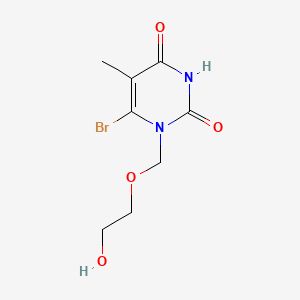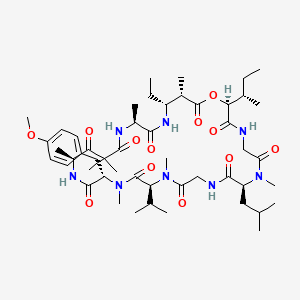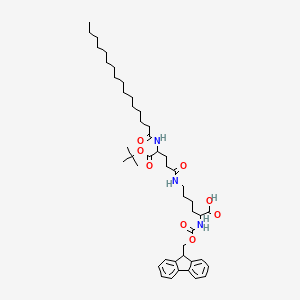
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol It is known for its unique bicyclic structure, which includes a benzoyl group and an azabicyclo framework
Métodos De Preparación
The synthesis of 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of a 2,4-dihydroxoquinoline derivative through a series of reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
7-Benzoyl-7-azabicyclo(42
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial research, it has been suggested that the compound inhibits bacterial growth by interfering with essential cellular processes. In anticancer studies, it is believed to exert its effects by binding to specific proteins involved in cell division, thereby inhibiting the proliferation of cancer cells .
Comparación Con Compuestos Similares
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one can be compared with other similar compounds, such as:
7-Azabicyclo(4.2.0)octa-1,3,5-trien-8-one: This compound shares a similar bicyclic structure but lacks the benzoyl group, which may result in different chemical and biological properties.
1H-Imidazo(4,5-c)quinoline derivatives: These compounds have been studied for their antimicrobial and anticancer activities and share structural similarities with this compound.
The uniqueness of 7-Benzoyl-7-azabicyclo(42
Propiedades
Número CAS |
7155-17-1 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
7-benzoyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C14H9NO2/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(15)17/h1-9H |
Clave InChI |
VVPBEWFSPBASBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)


![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)

